N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound with the molecular formula C24H32N2O4S. This compound is notable for its unique structure, which includes a benzyl group, a butoxy group, and a dioxidotetrahydrothiophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1,1-dioxidotetrahydrothiophene-3-yl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl and butoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in signal transduction pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)phenylacetamide
- N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzylamine
Uniqueness
N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively interact with molecular targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-benzyl-3-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H27NO4S/c1-2-3-13-27-21-11-7-10-19(15-21)22(24)23(16-18-8-5-4-6-9-18)20-12-14-28(25,26)17-20/h4-11,15,20H,2-3,12-14,16-17H2,1H3 |
InChI Key |
KCRGZRCOJFUYOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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